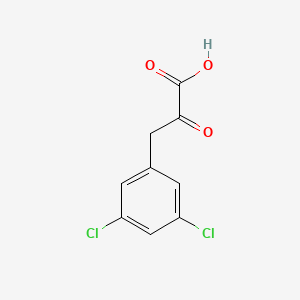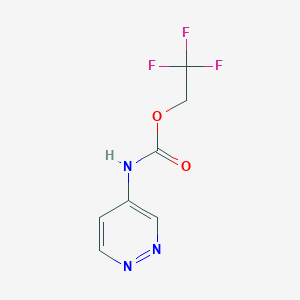![molecular formula C9H16ClN3O B13521131 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride](/img/structure/B13521131.png)
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-aminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. It is characterized by the presence of a pyrazole ring and an oxane moiety, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride typically involves the reaction of oxane derivatives with pyrazole precursors under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to monitor the reaction progress and confirm the structure of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds. Substitution reactions can result in various substituted pyrazole derivatives .
Wissenschaftliche Forschungsanwendungen
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(oxan-2-yl)methyl]-1H-pyrazole-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of an amine group.
1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine: Similar in structure but with a different position of the amine group.
Uniqueness
1-[(oxan-4-yl)methyl]-1H-pyrazol-5-amine hydrochloride is unique due to its specific combination of the oxane and pyrazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C9H16ClN3O |
|---|---|
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
2-(oxan-4-ylmethyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3O.ClH/c10-9-1-4-11-12(9)7-8-2-5-13-6-3-8;/h1,4,8H,2-3,5-7,10H2;1H |
InChI-Schlüssel |
WWSWBSTUABVHAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1CN2C(=CC=N2)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



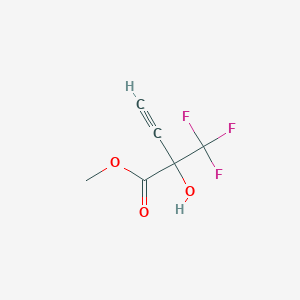
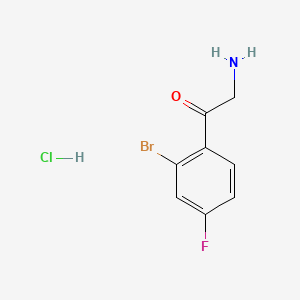
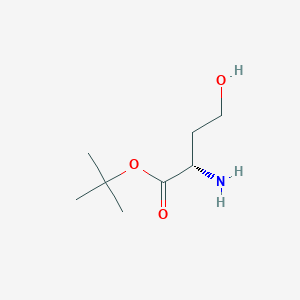

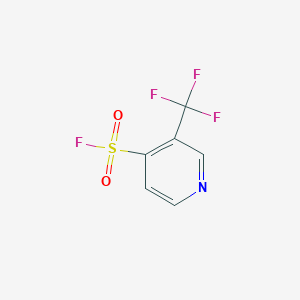
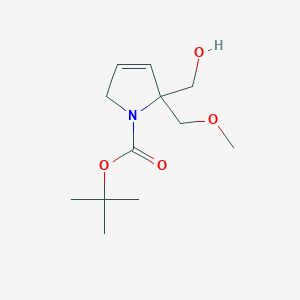

![4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]butanamide](/img/structure/B13521116.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-2-hydroxyacetic acid](/img/structure/B13521120.png)
